molecular formula C16H25NO B329812 N-(4-butylphenyl)-2-ethylbutanamide

N-(4-butylphenyl)-2-ethylbutanamide

Cat. No.: B329812
M. Wt: 247.38 g/mol
InChI Key: XHBYGHABDSXELA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 4-butylphenyl group attached to a 2-ethylbutanamide backbone. The compound’s structure comprises a hydrophobic butyl chain on the phenyl ring and an ethyl-substituted butanamide moiety, which may influence its solubility, stability, and pharmacological interactions.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(4-butylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C16H25NO/c1-4-7-8-13-9-11-15(12-10-13)17-16(18)14(5-2)6-3/h9-12,14H,4-8H2,1-3H3,(H,17,18)

InChI Key

XHBYGHABDSXELA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(CC)CC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-butylphenyl)-2-ethylbutanamide and related compounds:

Compound Name Structural Features Key Properties/Activities Safety/Stability Data
This compound - 4-butylphenyl group
- 2-ethylbutanamide backbone
Limited data; inferred hydrophobicity due to alkyl chains may enhance lipid solubility. No direct safety data available.
N-(4-butylphenyl)-2-chloroacetamide - 4-butylphenyl group
- Chloroacetamide backbone (Cl substitution at α-carbon)
Higher electrophilicity due to Cl group; potential reactivity in nucleophilic substitution reactions . GHS classification: No hazard data available .
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide - 2-methyl-4-nitrophenyl group
- Nitro (NO₂) substituent
Nitro group enhances electron-withdrawing effects, likely increasing stability and altering redox properties . Stability inferred from nitro-aromatic compound behavior .
Carbromal (N-(aminocarbonyl)-2-ethylbutanamide) - Aminocarbonyl group (NH₂-C=O)
- 2-ethylbutanamide backbone
Sedative/hypnotic activity; metabolized to bromide carriers or barbiturate-like compounds . Pharmacologically active; mild stimulant effects observed .

Structural and Functional Analysis

Backbone Modifications

Aromatic Substituent Effects

  • Butylphenyl vs. Nitrophenyl :
    • The butyl group in this compound contributes to hydrophobicity, while the nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide enhances electron-deficient aromatic systems, favoring stability in oxidative environments .

Research Findings on Pharmacological and Industrial Relevance

  • Carbromal :
    • Demonstrated sedative effects in the inverted screen test (rodent model) at doses of 100–300 mg/kg. Metabolites may mimic barbiturates, suggesting CNS depressant activity .
  • Nitro-Substituted Amides :
    • Nitro groups in aromatic amides are associated with enhanced thermal stability and applications in agrochemical or pharmaceutical intermediates .

Preparation Methods

Reaction Mechanism

This method involves converting 2-ethylbutanoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 4-butylphenylamine. The acid chloride is typically generated using thionyl chloride (SOCl₂), which activates the carboxylic acid for amide bond formation.

Experimental Procedure

  • Synthesis of 2-Ethylbutanoyl Chloride :
    2-Ethylbutanoic acid (37 g, 0.32 mol) is refluxed with SOCl₂ (30 mL) at 100°C for 1 hour. Excess SOCl₂ is distilled off, yielding the acid chloride as a reactive intermediate.

  • Coupling with 4-Butylphenylamine :
    The acid chloride is dissolved in anhydrous THF (50 mL) and added dropwise to a solution of 4-butylphenylamine (0.3 mol) and pyridine (0.35 mol) at 0°C. The mixture is stirred for 2 hours, warmed to room temperature, and quenched with water. The product is extracted with ethyl acetate, washed with brine, and crystallized from isopropyl alcohol.

Yield : 80–85%
Purity : >99% (HPLC)

Direct Coupling Using Carbodiimide Reagents

Reaction Design

This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 2-ethylbutanoic acid and 4-butylphenylamine. The carbodiimide activates the carboxylic acid, enabling efficient coupling under mild conditions.

Optimization Insights

  • Solvent : DMF or dichloromethane (DCM) are optimal for solubility and reaction kinetics.

  • Stoichiometry : A 1:1.2 ratio of acid to amine ensures complete conversion.

  • Temperature : Reactions proceed efficiently at 0–25°C over 12–24 hours.

Yield : 75–80%
Advantage : Avoids moisture-sensitive intermediates, simplifying handling.

Solid-Phase Synthesis with Alkaline Catalysis

Methodology

A heterogeneous reaction system using potassium hydroxide (KOH) and aluminum oxide (Al₂O₃) in 1,4-dioxane promotes direct condensation between 2-ethylbutanoic acid and 4-butylphenylamine. The base deprotonates the amine, enhancing nucleophilicity.

Procedure

2-Ethylbutanoic acid (10 mmol), 4-butylphenylamine (12 mmol), KOH (15 mmol), and Al₂O₃ (2 g) are refluxed in dioxane (50 mL) for 6 hours. The catalyst is filtered, and the filtrate is concentrated. Recrystallization from ethanol yields the pure product.

Yield : 83%
Key Consideration : Excess base may lead to esterification side products; stoichiometric control is critical.

Microwave-Assisted One-Pot Synthesis

Innovation in Reactivity

Microwave irradiation accelerates the reaction between 2-ethylbutanenitrile and 4-butylphenylamine in the presence of sodium azide (NaN₃) and triethylamine hydrochloride. This method bypasses intermediate steps, directly forming the amide via a tetrazole intermediate.

Protocol

2-Ethylbutanenitrile (20.5 mmol), NaN₃ (41 mmol), and triethylamine hydrochloride (41 mmol) are suspended in nitrobenzene (50 mL) and irradiated at 100°C for 14 hours. The mixture is extracted with Na₂CO₃ solution, and the organic layer is purified via column chromatography.

Yield : 71–72%
Advantage : Reduces reaction time from days to hours.

Bromide-Activated Coupling

Mechanistic Overview

A bromo derivative of 2-ethylbutanoic acid (e.g., 2-bromo-4-methyl-3-oxopentanoic acid phenylamide) reacts with 4-butylphenylamine under basic conditions. The bromide acts as a leaving group, facilitating nucleophilic attack by the amine.

Case Study

A solution of 2-bromo-4-methyl-3-oxopentanoic acid phenylamide (13.4 g, 0.047 mol) in THF is added to a lithiated 4-butylphenylamine intermediate at −78°C. After warming to room temperature, the product is isolated via extraction and recrystallization.

Yield : 85%
Purity : 99.8% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride80–85>99High yield, scalableMoisture-sensitive reagents
Carbodiimide Coupling75–8098Mild conditionsCost of coupling reagents
Solid-Phase Alkaline8397Heterogeneous catalysisRisk of side reactions
Microwave-Assisted71–7295Rapid synthesisRequires specialized equipment
Bromide-Activated8599.8High purity, robust intermediatesLow-temperature handling required

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